Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with a halide under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate is unique due to its specific structural features, such as the presence of both chlorophenyl and phenyl groups, as well as the ester functional group
Properties
CAS No. |
105479-99-0 |
---|---|
Molecular Formula |
C19H15ClO2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C19H15ClO2/c1-22-19(21)17(14-16-11-5-6-13-18(16)20)12-7-10-15-8-3-2-4-9-15/h2-6,8-9,11,13-14H,12H2,1H3 |
InChI Key |
UAXDBZHBMSFJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1Cl)CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.